![molecular formula C12H14N2O B7469434 N-(3-cyanophenyl)-2-methylbutanamide](/img/structure/B7469434.png)
N-(3-cyanophenyl)-2-methylbutanamide
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Overview
Description
N-(3-cyanophenyl)-2-methylbutanamide, commonly known as N-CPMB, is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to the class of N-arylalkylamides and has been found to exhibit various biological activities.
Mechanism of Action
The exact mechanism of action of N-CPMB is not fully understood. However, it has been proposed that it may act by modulating the activity of various ion channels and receptors in the nervous system. It has been shown to interact with voltage-gated sodium channels, transient receptor potential channels, and cannabinoid receptors.
Biochemical and Physiological Effects:
N-CPMB has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. It has also been shown to have anticonvulsant effects in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
N-CPMB has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and is readily available. It has also been extensively studied, and its biological activities are well characterized. However, one limitation of using N-CPMB in lab experiments is that its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on N-CPMB. One area of interest is its potential use as a therapeutic agent for various neurological disorders, including epilepsy and chronic pain. Another area of interest is its potential use as a tool for studying the activity of ion channels and receptors in the nervous system. Further research is needed to fully understand the mechanism of action of N-CPMB and its potential applications in scientific research.
Synthesis Methods
The synthesis of N-CPMB involves the reaction of 3-cyanobenzoyl chloride with 2-methylbutanamine in the presence of a base catalyst. The reaction proceeds through nucleophilic substitution of the chloride group by the amine group, resulting in the formation of N-CPMB.
Scientific Research Applications
N-CPMB has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to modulate the activity of various ion channels and receptors in the nervous system.
properties
IUPAC Name |
N-(3-cyanophenyl)-2-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-3-9(2)12(15)14-11-6-4-5-10(7-11)8-13/h4-7,9H,3H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGVSSNBXJZUIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=CC(=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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